molecular formula C11H12I3NO2 B099538 Iopanoic acid, (+)- CAS No. 17879-96-8

Iopanoic acid, (+)-

Cat. No.: B099538
CAS No.: 17879-96-8
M. Wt: 570.93 g/mol
InChI Key: OIRFJRBSRORBCM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iopanoic acid, (+)- is a complex organic compound with the molecular formula C11H12I3NO2. This compound is characterized by the presence of three iodine atoms, an amino group, and an ethyl group attached to a benzene ring. It is known for its significant applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iopanoic acid, (+)- typically involves the iodination of 3-amino-alpha-ethylbenzenepropanoic acid. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in reactors equipped with stirring mechanisms and temperature control systems to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Iopanoic acid, (+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxyl or amino groups, solvents such as ethanol or water.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Mechanism of Action

The mechanism of action of Iopanoic acid, (+)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and specificity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iopanoic acid, (+)- is unique due to its three iodine atoms, which impart distinct chemical and physical properties. These iodine atoms enhance its reactivity and make it suitable for applications in diagnostic imaging and as a reagent in organic synthesis .

Properties

CAS No.

17879-96-8

Molecular Formula

C11H12I3NO2

Molecular Weight

570.93 g/mol

IUPAC Name

(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1

InChI Key

OIRFJRBSRORBCM-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Synonyms

Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)-

Origin of Product

United States

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